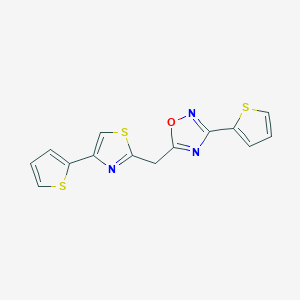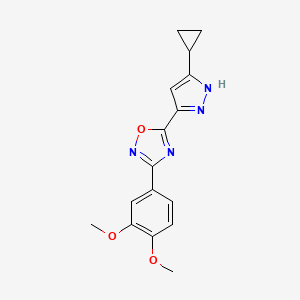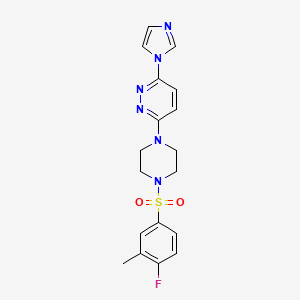
3-(Thiophen-2-yl)-5-((4-(thiophen-2-yl)thiazol-2-yl)methyl)-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Thiophen-2-yl)-5-((4-(thiophen-2-yl)thiazol-2-yl)methyl)-1,2,4-oxadiazole is a heterocyclic compound with potential applications in scientific research. This compound has a unique structure that makes it an interesting target for synthesis and study.
Mecanismo De Acción
The exact mechanism of action of 3-(Thiophen-2-yl)-5-((4-(thiophen-2-yl)thiazol-2-yl)methyl)-1,2,4-oxadiazole is not fully understood. However, it is believed to work by disrupting the cell membrane of bacteria and fungi, leading to cell death. Additionally, it may exert its anti-inflammatory and antioxidant effects through the inhibition of pro-inflammatory enzymes and the scavenging of reactive oxygen species.
Biochemical and Physiological Effects
Studies have shown that 3-(Thiophen-2-yl)-5-((4-(thiophen-2-yl)thiazol-2-yl)methyl)-1,2,4-oxadiazole has a low toxicity profile in vitro. However, more research is needed to determine its potential toxicity in vivo. Additionally, this compound has been shown to have moderate cytotoxicity against cancer cells, indicating its potential as an anticancer agent. Further studies are needed to fully understand the biochemical and physiological effects of this compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-(Thiophen-2-yl)-5-((4-(thiophen-2-yl)thiazol-2-yl)methyl)-1,2,4-oxadiazole in lab experiments is its unique structure, which may allow for the development of new drugs with improved efficacy and safety profiles. Additionally, its antimicrobial, anti-inflammatory, and antioxidant properties make it a potential candidate for the treatment of several diseases. However, a limitation of using this compound in lab experiments is its relatively low yield and the complexity of its synthesis method, which may make it difficult to scale up production for commercial use.
Direcciones Futuras
There are several future directions for research on 3-(Thiophen-2-yl)-5-((4-(thiophen-2-yl)thiazol-2-yl)methyl)-1,2,4-oxadiazole. One direction is to further investigate its potential as an antimicrobial, anti-inflammatory, and antioxidant agent in vivo. Additionally, more research is needed to fully understand its mechanism of action and potential toxicity. Another direction is to explore the potential of this compound as an anticancer agent, as preliminary studies have shown promising results. Finally, the development of new synthesis methods with higher yields and improved scalability may allow for the commercialization of this compound for use in drug development.
Métodos De Síntesis
The synthesis of 3-(Thiophen-2-yl)-5-((4-(thiophen-2-yl)thiazol-2-yl)methyl)-1,2,4-oxadiazole involves the reaction of 2-(thiophen-2-yl)acetonitrile with thiosemicarbazide and potassium hydroxide to form 4-(thiophen-2-yl)-1,3-thiazol-2-amine. This intermediate is then reacted with ethyl chloroacetate and sodium hydroxide to form 4-(thiophen-2-yl)-2-(2-oxoethyl)-1,3-thiazol-3-ium chloride. Finally, the oxadiazole ring is formed by the reaction of the thiazolium salt with sodium azide and copper(I) iodide. The yield of this synthesis method is reported to be around 50%.
Aplicaciones Científicas De Investigación
3-(Thiophen-2-yl)-5-((4-(thiophen-2-yl)thiazol-2-yl)methyl)-1,2,4-oxadiazole has potential applications in scientific research, particularly in the field of medicinal chemistry. This compound has been shown to have antimicrobial activity against several strains of bacteria and fungi. Additionally, it has been reported to have anti-inflammatory and antioxidant properties. These properties make it a potential candidate for the development of new drugs to treat infectious diseases and inflammatory conditions.
Propiedades
IUPAC Name |
3-thiophen-2-yl-5-[(4-thiophen-2-yl-1,3-thiazol-2-yl)methyl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N3OS3/c1-3-10(19-5-1)9-8-21-13(15-9)7-12-16-14(17-18-12)11-4-2-6-20-11/h1-6,8H,7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHPJSKWVNNLXHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CSC(=N2)CC3=NC(=NO3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N3OS3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Thiophen-2-yl)-5-((4-(thiophen-2-yl)thiazol-2-yl)methyl)-1,2,4-oxadiazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-ethyl-N-(3-methoxybenzyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2900728.png)
![1-[6-(4-ethylphenoxy)pyrimidin-4-yl]-N-(2-methylcyclohexyl)piperidine-4-carboxamide](/img/structure/B2900729.png)

![2-(3-chloro-4-methylphenyl)-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-amine](/img/structure/B2900733.png)
![[1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazol-4-yl][4-(prop-2-en-1-yl)piperazin-1-yl]methanone](/img/structure/B2900734.png)



![N-[4-(1-aminoethyl)phenyl]-4-nitrobenzene-1-sulfonamide hydrochloride](/img/structure/B2900741.png)
![N-[2-(diethylamino)-2-(furan-2-yl)ethyl]prop-2-enamide](/img/structure/B2900744.png)
![N-[2-(5-Fluoropyrimidin-2-yl)ethyl]prop-2-enamide](/img/structure/B2900745.png)
![7-[(4-bromophenyl)methyl]-8-hydrazinyl-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2900747.png)